molecular formula C13H17NO3 B312391 Ethyl 2-(butanoylamino)benzoate

Ethyl 2-(butanoylamino)benzoate

Cat. No.: B312391
M. Wt: 235.28 g/mol
InChI Key: XSTXWUJSSKDPAE-UHFFFAOYSA-N
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Description

Ethyl 2-(butanoylamino)benzoate is an ortho-substituted benzoate ester featuring a butanoylamino (-NHCOC₃H₇) group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₇NO₃, with a molecular weight of 235.28 g/mol. The compound is synthesized via condensation reactions involving ethyl anthranilate and acylating agents, followed by cyclization or reduction steps under catalytic conditions (e.g., FeCl₃ or H₂/Pd-C) . Structural characterization relies on spectroscopic techniques such as ¹H/¹³C-NMR and mass spectrometry . Potential applications include pharmaceutical intermediates or materials science due to its reactive amino and ester functionalities.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 2-(butanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-3-7-12(15)14-11-9-6-5-8-10(11)13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

XSTXWUJSSKDPAE-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)OCC

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Ethyl-4-Butyl Aminobenzoate

Ethyl-4-butyl aminobenzoate (CAS 94-32-6, C₁₃H₁₉NO₂) is a para-substituted analog with a butylamino (-NHCH₂CH₂CH₂CH₃) group. Key differences include:

  • Reactivity: The butylamino group is less electron-withdrawing than the butanoylamino group, altering electrophilic substitution patterns on the aromatic ring.
Property Ethyl 2-(Butanoylamino)Benzoate Ethyl-4-Butyl Aminobenzoate
Molecular Weight 235.28 g/mol 221.30 g/mol
Substituent Position 2-position (ortho) 4-position (para)
Functional Group Butanoylamino (-NHCOC₃H₇) Butylamino (-NHCH₂CH₂CH₂CH₃)
Key Applications Pharmaceutical synthesis Industrial processes

Substituent-Type Analogs: Ethyl 2-Methoxybenzoate

Ethyl 2-methoxybenzoate (C₁₀H₁₂O₃, CAS 7335-26-4) replaces the butanoylamino group with a methoxy (-OCH₃) moiety. Key contrasts include:

  • Electronic Effects: The methoxy group is electron-donating, activating the benzene ring toward electrophilic substitution, whereas the butanoylamino group is weakly electron-withdrawing.
  • Physical Properties : Ethyl 2-methoxybenzoate has a lower molecular weight (180.20 g/mol) and higher volatility, making it suitable for flavoring agents .
  • Spectroscopy: Distinct IR peaks (C=O ester at ~1700 cm⁻¹) and NMR shifts (aromatic protons deshielded by -OCH₃) differentiate it from amino-substituted analogs .

Amino-Functionalized Derivatives: Ethyl 4-(Dimethylamino)Benzoate

Ethyl 4-(dimethylamino)benzoate (C₁₁H₁₅NO₂) features a para-dimethylamino (-N(CH₃)₂) group. Comparative insights:

  • Reactivity in Polymerization: The dimethylamino group acts as a co-initiator in resin cements, achieving higher degrees of conversion than methacrylate-based systems . This compound’s bulkier substituent may hinder similar reactivity in polymerization.
  • Acidity/Basicity: The dimethylamino group is more basic (pKa ~9-10) than the butanoylamino group (amide proton pKa ~15-17), influencing solubility in acidic media .

Heterocyclic and Sulfonamide Analogs

Compounds like ethyl O-(benzenesulfonamido)benzoate () highlight the impact of sulfonamide groups:

  • Acidity : Sulfonamido groups increase acidity (pKa ~10) compared to amides, enhancing solubility in alkaline solutions.
  • Biological Activity: Sulfonamide derivatives are often explored for antimicrobial applications, whereas butanoylamino benzoates may target enzyme inhibition due to acylated amino motifs .

Table 1: Comparative Properties of Ethyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Position Functional Group Key Applications
This compound C₁₃H₁₇NO₃ 235.28 2-position Butanoylamino Pharmaceutical synthesis
Ethyl-4-butyl aminobenzoate C₁₃H₁₉NO₂ 221.30 4-position Butylamino Industrial processes
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-position Methoxy Flavoring agents
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 4-position Dimethylamino Resin cements

Key Insights:

  • Positional Isomerism: Ortho-substituted derivatives (e.g., this compound) exhibit steric hindrance, reducing reactivity in certain electrophilic substitutions compared to para analogs .
  • Synthetic Utility: this compound’s acylated amino group facilitates cyclization reactions, as seen in benzodiazepine synthesis , whereas sulfonamide analogs favor nucleophilic substitution .

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